Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 6-azaspiro[3.5]nonan-2-one hydrochloride (CAS 1359704-57-6)
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 6-azaspiro[3.5]nonan-2-one hydrochloride (CAS 1359704-57-6)
Executive Summary
In contemporary medicinal chemistry, the transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds—a paradigm often termed "Escape from Flatland"—has become a cornerstone of rational drug design. 6-azaspiro[3.5]nonan-2-one hydrochloride (CAS 1359704-57-6) is a highly versatile spirocyclic building block that exemplifies this shift. By offering a rigid, conformationally restricted framework with orthogonal reactive sites, it enables the construction of complex pharmacophores with superior absorption, distribution, metabolism, and excretion (ADME) profiles.
This technical guide provides an in-depth analysis of the physicochemical properties, structural dynamics, and synthetic applications of 6-azaspiro[3.5]nonan-2-one hydrochloride, with a specific focus on its recent deployment in the synthesis of advanced KRAS G12D inhibitors [2].
Physicochemical Profiling & Structural Dynamics
The utility of 6-azaspiro[3.5]nonan-2-one hydrochloride stems from its unique spirocyclic architecture, which fuses a 6-membered piperidine ring with a 4-membered cyclobutanone ring at a single quaternary carbon.
Quantitative Data Summary
The following table summarizes the foundational physicochemical properties of the compound [1]:
| Property | Value | Clinical / Synthetic Significance |
| CAS Number | 1359704-57-6 | Unique identifier for procurement and literature tracking. |
| Molecular Formula | C8H14ClNO | Represents the hydrochloride salt form (C8H13NO · HCl). |
| Molecular Weight | 175.66 g/mol | Low molecular weight allows for significant downstream elaboration without violating Lipinski's Rule of 5. |
| Exact Mass | 175.076 g/mol | Critical for high-resolution mass spectrometry (HRMS) validation. |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | Highly lipophilic baseline; excellent for central nervous system (CNS) penetration or deep hydrophobic pocket targeting. |
| XLogP3 | 1.85 | Optimal lipophilicity for a building block, ensuring the final API maintains a favorable partition coefficient. |
| Physical Form | Solid powder | Ensures stable shelf-life and precise gravimetric handling. |
The Causality of Spirocyclic Advantages
As a Senior Application Scientist, it is critical to understand why this specific scaffold is chosen over a standard piperidine or piperazine:
-
Vectorial Projection : The spiro-fusion dictates a strict geometric relationship between the N6 nitrogen and the C2 ketone. This rigidity reduces the entropic penalty upon binding to a target protein, as the molecule is pre-organized into its active conformation.
-
Metabolic Shielding : The quaternary spiro-carbon introduces steric bulk that effectively shields adjacent C-H bonds from cytochrome P450-mediated oxidation, significantly enhancing the metabolic half-life of the resulting drug.
-
Reduced hERG Liability : Unlike basic, flat aromatic amines which frequently intercalate into the hERG potassium channel (causing cardiotoxicity), the 3D bulk of the spiro[3.5]nonane system disrupts this off-target binding.
Synthetic Utility & Orthogonal Reactivity
6-azaspiro[3.5]nonan-2-one possesses two orthogonal sites for functionalization:
-
The N6 Secondary Amine : Supplied as a stable hydrochloride salt, this site can be liberated (free-based) to act as a potent nucleophile for SNAr reactions, Buchwald-Hartwig cross-couplings, or amide bond formations.
-
The C2 Ketone : An electrophilic center primed for reductive aminations, Grignard additions, or Wittig olefinations.
Orthogonal functionalization pathways of the 6-azaspiro[3.5]nonan-2-one scaffold.
Application Case Study: KRAS G12D Inhibitors
Historically, the KRAS protein was considered "undruggable" due to its picomolar affinity for GTP and the lack of deep hydrophobic pockets. While KRAS G12C inhibitors rely on covalent binding to a mutant cysteine, the KRAS G12D mutation (prevalent in pancreatic and colorectal cancers) replaces glycine with aspartic acid, lacking a reactive residue for covalent tethering [3].
To achieve high-affinity non-covalent binding in the shallow Switch II pocket of KRAS G12D, researchers at Amgen utilized complex heterocyclic architectures (as detailed in patent WO 2023/018810) [2]. 6-azaspiro[3.5]nonan-2-one is a critical building block in this assembly. The spirocycle acts as a rigid linker, projecting a functionalized amine (via the C2 ketone) into the binding pocket while the N6 nitrogen is anchored to a pyrimidine or naphthalene core.
Integration of 6-azaspiro[3.5]nonan-2-one into KRAS G12D inhibitor scaffolds.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems for the initial functionalization of 6-azaspiro[3.5]nonan-2-one hydrochloride.
Protocol A: Free-Basing and N-Boc Protection
Causality: Because the compound is supplied as a hydrochloride salt, the amine is protonated and non-nucleophilic. Triethylamine (Et₃N) is required to neutralize the salt, allowing the free amine to attack Di-tert-butyl dicarbonate (Boc₂O). This orthogonal protection is mandatory if the C2 ketone is to be modified first.
Step-by-Step Methodology:
-
Preparation: Suspend 6-azaspiro[3.5]nonan-2-one hydrochloride (1.0 eq, 10 mmol, 1.75 g) in anhydrous Dichloromethane (DCM, 30 mL) under a nitrogen atmosphere at 0 °C.
-
Neutralization: Add Triethylamine (2.5 eq, 25 mmol, 3.48 mL) dropwise. Observation: The suspension will gradually clear as the free base dissolves in DCM.
-
Protection: Add Boc₂O (1.1 eq, 11 mmol, 2.40 g) in one portion. Remove the ice bath and stir at room temperature for 4 hours.
-
Self-Validation (TLC/LC-MS): Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat. Validation Logic: The starting material will show a dark purple spot (indicating a secondary amine), whereas the successful Boc-protected product will not stain. LC-MS should show the disappearance of m/z 140 [M+H]⁺ (free base) and the appearance of m/z 240 [M+H]⁺.
-
Workup: Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine and Et₃N, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate.
Protocol B: Reductive Amination of the C2 Ketone
Causality: To build out the pharmacophore (e.g., for KRAS G12D targeting), the C2 ketone is converted to a substituted amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly chosen over Sodium borohydride (NaBH₄) because it is a milder reducing agent; it will selectively reduce the transiently formed iminium ion without prematurely reducing the starting ketone to an alcohol.
Step-by-Step Methodology:
-
Imine Formation: Dissolve the Boc-protected spirocycle from Protocol A (1.0 eq, 5 mmol) and the desired primary amine (e.g., an aniline derivative, 1.1 eq, 5.5 mmol) in 1,2-Dichloroethane (DCE, 20 mL).
-
Catalysis: Add glacial Acetic Acid (1.5 eq, 7.5 mmol). Causality: The weak acid catalyzes the condensation of the amine and ketone to form the imine/iminium intermediate by protonating the ketone oxygen, increasing its electrophilicity. Stir for 2 hours at room temperature.
-
Reduction: Add NaBH(OAc)₃ (1.5 eq, 7.5 mmol) portion-wise to control hydrogen gas evolution. Stir the opaque suspension at room temperature for 12 hours.
-
Self-Validation (LC-MS): Extract a 10 µL aliquot, dilute in Methanol, and inject into the LC-MS. Confirm the total consumption of the m/z 240 starting material and the presence of the desired secondary amine product mass.
-
Quenching & Workup: Quench the reaction slowly with saturated aqueous NaHCO₃ (20 mL) until gas evolution ceases and the pH is ~8. Extract with DCM (3 x 15 mL). Combine organic layers, dry over MgSO₄, and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
References
-
Heterocyclic Compounds and Methods of Use (WO 2023/018810 A1). World Intellectual Property Organization (WIPO). Available at:[Link]
-
Targeting the “Undruggable” Driver Protein, KRAS G12D, as Potential Therapy in Prostate Cancer. ACS Publications / National Institutes of Health (NIH). Available at:[Link]
